molecular formula C26H26N4O2S B11584642 (5Z)-5-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B11584642
M. Wt: 458.6 g/mol
InChI Key: MOWMKXSFPWATFU-JCMHNJIXSA-N
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Description

The compound (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a piperidine moiety, and a sulfanylideneimidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the formation of the sulfanylideneimidazolidinone core under specific reaction conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring may yield indole N-oxides, while reduction of the carbonyl group in the piperidine moiety may produce secondary alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies .

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H26N4O2S/c1-18-9-7-8-14-29(18)24(31)17-28-16-19(21-12-5-6-13-23(21)28)15-22-25(32)30(26(33)27-22)20-10-3-2-4-11-20/h2-6,10-13,15-16,18H,7-9,14,17H2,1H3,(H,27,33)/b22-15-

InChI Key

MOWMKXSFPWATFU-JCMHNJIXSA-N

Isomeric SMILES

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5

Canonical SMILES

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5

Origin of Product

United States

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